2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

purity quality control building block

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide (CAS 1152867-27-0) is a 4‑aminopyrazole derivative bearing a cyanoethyl-substituted acetamide side‑chain. It belongs to the 4‑amino‑(1H)‑pyrazole family, a scaffold repeatedly deployed in the design of potent JAK, CDK, and BRAF kinase inhibitors.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
Cat. No. B13626731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(=O)NCCC#N)N
InChIInChI=1S/C8H11N5O/c9-2-1-3-11-8(14)6-13-5-7(10)4-12-13/h4-5H,1,3,6,10H2,(H,11,14)
InChIKeyOOSXBLUSSPGQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide – Procurement-Ready Pyrazole-Acetamide Building Block with Validated Kinase-Inhibitor Lineage


2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide (CAS 1152867-27-0) is a 4‑aminopyrazole derivative bearing a cyanoethyl-substituted acetamide side‑chain. It belongs to the 4‑amino‑(1H)‑pyrazole family, a scaffold repeatedly deployed in the design of potent JAK, CDK, and BRAF kinase inhibitors [1][2]. The compound is commercially supplied with a certified purity of ≥98 % (HPLC, NMR) and has documented computed physicochemical descriptors including LogP = −0.50 and TPSA = 96.73 Ų .

Scaffold4‑amino‑pyrazole core with reported JAK/CDK/BRAF kinase inhibitor lineage
Side chainCyanoethyl‑acetamide handle enables rapid SAR expansion and covalent chemistry
PurityCertified high‑purity (HPLC, NMR) reduces confounding impurity risk in kinase assays

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide – Why In‑Class Substitution Risks Assay Reproducibility and Project Continuity


Close pyrazole‑acetamide analogs differ substantially in purity, hydrogen‑bond capacity, polarity, and conformational flexibility. The simplest analog, 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide, lacks the cyanoethyl extension and is routinely offered at only 95 % purity with a TPSA of 86.9 Ų and just 2 rotatable bonds . The regioisomeric N‑[1‑(2‑cyanoethyl)‑3‑methyl‑1H‑pyrazol‑5‑yl]acetamide shifts the amino group position and adds a methyl substituent, yielding a typical purity of 95 % and an antimicrobial MIC of 0.22 µg/mL, but with a different target‑engagement profile . Without the specific combination of the 4‑amino‑pyrazole core, cyanoethyl‑amide side chain, and ≥98 % purity profile, researchers risk introducing confounding impurities, altered solubility/permeability behavior, and divergent kinase‑inhibitory SAR that cannot be recapitulated by simple analog replacement.

Purity gap – Close analogs typically supplied at lower certified purity may introduce unknown impurities that shift assay reproducibility.
Polarity & H‑bond capacity – Absence of the cyanoethyl extension alters TPSA and acceptor count, potentially changing cell permeability and solubility profiles.
Regioisomeric mismatch – Alternative pyrazole‑acetamide regioisomers exhibit different target‑engagement profiles and cannot recapitulate the kinase‑oriented SAR of the 4‑amino scaffold.

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide – Head‑to‑Head Quantitative Differentiation Evidence


Certified Purity ≥98 % vs. 95 % for Closest Commercial Analogs – Direct Procurement‑Readiness Advantage

2‑(4‑Amino‑1H‑pyrazol‑1‑yl)‑N‑(2‑cyanoethyl)acetamide is supplied with a certified minimum purity of 98 % (HPLC, NMR, GC) by multiple independent vendors, whereas the closest structural analogs 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide and N‑[1‑(2‑cyanoethyl)‑3‑methyl‑1H‑pyrazol‑5‑yl]acetamide are consistently listed at 95 % purity . The 3‑percentage‑point purity gap reduces the burden of unknown impurities in biochemical assays and facilitates reproducible IC50 determinations.

Purity advantage
Head‑to‑head
≥98 % vs 95 %
Reduced impurity risk supports reproducible IC50 determination.
Multi‑vendor COA data; HPLC, NMR, GC confirmed.
purity quality control building block

Enhanced Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count Relative to the Parent 2‑(4‑Amino‑1H‑pyrazol‑1‑yl)acetamide

The target compound has a computed TPSA of 96.73 Ų and 5 hydrogen‑bond acceptors, compared with 86.9 Ų and 3 hydrogen‑bond acceptors for the des‑cyanoethyl analog 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide . The additional cyano group and extended amide side chain increase polarity and acceptor count by +9.83 Ų and +2 H‑bond acceptors, respectively. This shift can modulate aqueous solubility and passive membrane permeability—critical parameters for cell‑based kinase inhibitor screening where the target compound falls within the favorable TPSA range (60–140 Ų) for oral bioavailability, while the simpler analog lies at the lower boundary.

TPSA & H‑bond acceptors
Reported
96.73 Ų / 5 acceptors
vs 86.9 Ų / 3 acceptors
May place compound in more balanced polarity window for cell permeability.
Computed descriptors; des‑cyanoethyl analog reference.
TPSA drug‑likeness permeability

Conformational Flexibility Advantage – 4 Rotatable Bonds vs. 2 in the Non‑Cyanoethyl Analog

The target compound possesses 4 rotatable bonds versus 2 for 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide, increasing the conformational degrees of freedom by 100 % . While higher rotatable bond counts are sometimes associated with entropic penalties, in the context of fragment‑based lead discovery this added flexibility can enable the compound to explore a broader conformational space in the target binding site, potentially increasing the probability of identifying favorable binding poses during initial kinase inhibitor hit identification.

Rotatable bonds
Reported
4 vs 2
Greater conformational flexibility may facilitate induced‑fit binding.
Fragment‑sized molecule; supports kinase hinge region exploration.
conformational flexibility rotatable bonds target engagement

4‑Amino‑Pyrazole Kinase Inhibitor Scaffold Validated at Nanomolar Potency Against JAKs – Class‑Level Superiority Over Random Pyrazole‑Acetamides

The 4‑amino‑(1H)‑pyrazole core of the target compound is embedded in a class of JAK inhibitors that achieve single‑digit nanomolar IC50 values. In a published series, compound 3f (a 4‑amino‑pyrazole derivative with a substituted acetamide appendage) exhibited IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) in in vitro kinase assays, and showed more potent antiproliferative activity than the approved JAK inhibitor Ruxolitinib across multiple cancer cell lines [1]. While direct IC50 data for the exact title compound are not yet published, its core scaffold has demonstrated nanomolar JAK inhibition; in contrast, the regioisomeric N‑[1‑(2‑cyanoethyl)‑3‑methyl‑1H‑pyrazol‑5‑yl]acetamide displays an IC50 of only ~10 µM against prostate cancer cells and an antimicrobial MIC of 0.22 µg/mL, suggesting a fundamentally different potency and target profile .

Kinase potency
Class‑level
JAK1 3.4 nM
JAK2 2.2 nM
JAK3 3.5 nM (analog 3f)
Scaffold‑class nanomolar JAK inhibition reported; direct IC50 data for title compound pending.
Class‑level inference from ACS Med. Chem. Lett. 2016; regioisomer activity distinct.
kinase inhibitor JAK IC50

Structural Distinction from BRAF‑Targeted Pyrazole‑Acetamides – Opportunities for Kinase Selectivity Profiling

Published pyrazole‑acetamide derivatives optimized for BRAF V600E inhibition (e.g., compound 5r) achieve an IC50 of 0.10 ± 0.01 μM against BRAF V600E and 0.96 ± 0.10 μM against A375 melanoma cells, comparing favorably with Vemurafenib (IC50 = 0.04 μM against BRAF V600E; 1.05 μM against A375) [1]. The target compound shares the acetamide‑linked pyrazole architecture but carries a 4‑amino substituent and a cyanoethyl side‑chain—features absent in the BRAF‑optimized series. This structural divergence suggests that the title compound may exhibit a distinct kinase selectivity fingerprint, making it a valuable orthogonal probe for kinase profiling panels rather than a direct BRAF inhibitor substitute.

BRAF selectivity
Reported
Structural divergence from BRAF‑optimized chemotype
Likely orthogonal kinase selectivity; reduces polypharmacology risk in profiling.
BRAF V600E inhibitor series comparison (Bioorg. Med. Chem. Lett. 2018).
BRAF V600E selectivity kinase profiling

2-(4-Amino-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide – Evidence‑Backed Procurement Scenarios for Scientific & Industrial Users


Kinase Inhibitor Fragment‑Based Lead Discovery (JAK/CDK/BRAF)

The 4‑amino‑pyrazole scaffold has been independently validated as a potent kinase hinge‑binding motif with single‑digit nanomolar JAK inhibition (IC50 = 2.2–3.5 nM) [1] and sub‑micromolar BRAF V600E activity in closely related acetamide series [2]. The title compound, with its cyanoethyl amide extension, provides a synthetically tractable handle for rapid SAR exploration. Its ≥98 % purity ensures that initial screening data are not confounded by impurities, making it an ideal starting fragment for medicinal chemistry groups building parallel kinase inhibitor libraries.

Selectivity Profiling Probe for Kinase Panel Screens

The structural divergence of the title compound from both JAK‑optimized and BRAF‑optimized pyrazole‑acetamide chemotypes creates an opportunity to use it as an orthogonal selectivity probe. Its TPSA of 96.73 Ų and 4 rotatable bonds place it in a physicochemical space distinct from typical flat kinase hinge binders, potentially accessing allosteric or non‑canonical binding modes . Procurement at ≥98 % purity is critical for reliable Kd determination across broad kinase panels.

Core Building Block for Covalent Kinase Inhibitor Design

The 4‑amino‑1H‑pyrazole scaffold has been successfully elaborated into covalent CDK14 inhibitors with TAIRE‑kinase‑biased selectivity [3]. The cyano group in the title compound offers a potential warhead attachment point or a metabolically stable substituent that can be further functionalized. The compound's 4‑rotatable‑bond flexibility facilitates the design of linkers for covalent targeting strategies, while the ≥98 % purity supports reliable structure‑activity relationship interpretation.

Standard‑Grade Reference Building Block for Assay Development and Reproducibility

In global multi‑site screening consortia, the ≥98 % purity standard of the title compound, as certified by multiple independent vendors (Bidepharm, Chemscene, Leyan, AKSci) , reduces inter‑laboratory variability. This is in contrast to the simpler analog 2‑(4‑amino‑1H‑pyrazol‑1‑yl)acetamide, which is typically supplied at 95 % purity. The higher purity threshold of the title compound decreases the likelihood of false positives in high‑throughput screening cascades, directly improving data reproducibility and lowering the need for expensive post‑purchase purification.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment‑based lead discovery
4‑Amino‑pyrazole kinase hinge‑binding scaffold
JAK/CDK pathway inhibition assay validation
Selectivity profiling probe for kinase panels
Orthogonal kinase selectivity fingerprint
Broad kinase panel profiling and Kd determination
Covalent kinase inhibitor design
Cyano group as potential warhead attachment point
TAIRE‑kinase covalent targeting SAR expansion
Standard‑grade reference building block
Multi‑vendor certified purity consistency
Inter‑laboratory reproducibility and HTS false‑positive reduction
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